2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline
Description
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline is a halogenated aniline derivative featuring a bromine atom at position 2, a nitro group at position 6, and a 2,2,2-trifluoroethoxy substituent at position 3.
Properties
Molecular Formula |
C8H6BrF3N2O3 |
|---|---|
Molecular Weight |
315.04 g/mol |
IUPAC Name |
2-bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C8H6BrF3N2O3/c9-5-1-4(17-3-8(10,11)12)2-6(7(5)13)14(15)16/h1-2H,3,13H2 |
InChI Key |
PBOUFFACIRFOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and bromination processes, followed by purification steps to isolate the desired product. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-bromo-6-amino-4-(2,2,2-trifluoroethoxy)aniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their substituent differences:
Key Comparative Insights
Electronic Effects :
- The trifluoroethoxy group (CF₃CH₂O) in the target compound introduces stronger electron-withdrawing effects compared to trifluoromethoxy (OCF₃) or trifluoromethyl (CF₃) groups due to its extended alkyl chain . This can influence reactivity in electrophilic substitution or coupling reactions.
- The nitro group at position 6 further stabilizes the aromatic ring, making the compound less prone to oxidation compared to analogs with halogen or methoxy substituents .
Analogs with trifluoromethyl groups (e.g., 2-Bromo-6-nitro-4-(trifluoromethyl)aniline) exhibit higher lipophilicity, which is advantageous in central nervous system (CNS) drug design .
Synthetic Utility :
- The bromine atom at position 2 serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura), common in medicinal chemistry. Analogs with chlorine (e.g., 2-Bromo-6-chloro-4-(trifluoromethyl)aniline) may offer alternative reactivity pathways .
- Fluorine-containing analogs (e.g., 2-Bromo-6-fluoro-4-nitroaniline) are often prioritized in drug discovery due to fluorine’s ability to enhance bioavailability and metabolic stability .
Biological Activity
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
The compound has the molecular formula and a molecular weight of approximately 288.04 g/mol. Its structure includes a bromine atom, a nitro group, and a trifluoroethoxy substituent, which contribute to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrF₃N₂O₃ |
| Molecular Weight | 288.04 g/mol |
| Solubility | 0.0312 mg/ml |
| Log S (ESOL) | -3.98 |
| CAS Number | 886499-21-4 |
The biological activity of 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoroethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
Biological Activity
Research has indicated that compounds similar to 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline exhibit various biological activities:
- Anticancer Activity : Nitrobenzoate-derived compounds have been linked to anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells . The specific interactions of this compound with cellular signaling pathways may contribute to its potential as an anticancer agent.
- Antiangiogenic Properties : Studies have shown that nitro compounds can disrupt angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling pathways. This suggests that 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline could be developed as an antiangiogenic therapeutic agent .
- Antimicrobial Effects : Some derivatives of nitroanilines have demonstrated antimicrobial properties, potentially making this compound a candidate for further investigation in treating infections.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Nitrobenzoate Compounds : A study demonstrated that a nitrobenzoate-derived compound impaired vascular development in zebrafish models by disrupting angiogenesis through VEGF signaling pathways. This indicates the potential for 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline to exhibit similar effects .
- Anticancer Research : Another study highlighted the anticancer properties of nitro compounds by showing their ability to inhibit tubulin polymerization in multidrug-resistant cancer cells. This mechanism could be relevant for understanding the potential therapeutic applications of 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
